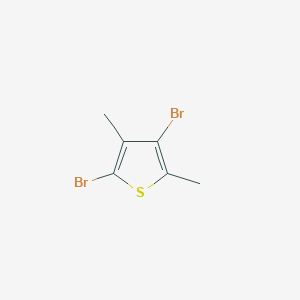

2,4-Dibromo-3,5-dimethylthiophene

Übersicht

Beschreibung

2,4-Dibromo-3,5-dimethylthiophene is an organic compound with the chemical formula C8H8Br2S. It is a white to pale yellow crystalline powder with a strong odor. This compound is part of the thiophene family, which is characterized by a five-membered ring containing one sulfur atom. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,4-Dibromo-3,5-dimethylthiophene can be synthesized through the bromination of 3,5-dimethylthiophene. The process involves dissolving 3,5-dimethylthiophene in an organic solvent such as dioxane, followed by the gradual addition of bromine. The reaction is carried out at room temperature with continuous stirring for about 18 hours. The reaction mixture is then poured into ice water and extracted with ether. The organic layers are washed with sodium carbonate and sodium chloride solutions, dried, and evaporated to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, bromine addition rate, and solvent choice are crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Dibromo-3,5-dimethylthiophene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different thiophene derivatives.

Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex thiophene-based structures

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce extended thiophene oligomers or polymers.

Wissenschaftliche Forschungsanwendungen

Organic Electronics

Role in Organic Semiconductors

2,4-Dibromo-3,5-dimethylthiophene is primarily utilized in the synthesis of organic semiconductors. Its unique electronic properties make it suitable for applications in:

- Organic Light-Emitting Diodes (OLEDs) : The compound's ability to form stable thin films contributes to the efficiency and performance of OLEDs.

- Organic Field-Effect Transistors (OFETs) : Its high charge carrier mobility enhances the performance of OFETs.

Comparison with Other Thiophene Derivatives

| Compound | Application Area | Key Property |

|---|---|---|

| This compound | OLEDs, OFETs | High charge mobility |

| 2,5-Dibromo-3,4-dimethylthiophene | OLEDs | Enhanced stability |

| 3,5-Dibromo-2-methylthiophene | Solar cells | Improved energy conversion |

Materials Science

Development of Advanced Materials

The compound is also explored for its role in materials science. Its specific electronic properties facilitate the creation of advanced materials with desirable characteristics:

- Conductive Polymers : It is used in the formulation of polymers that exhibit enhanced electrical conductivity and thermal stability.

- Optical Properties : The thiophene ring structure contributes to desirable optical properties for applications in sensors and photonic devices.

Wirkmechanismus

The mechanism of action of 2,4-dibromo-3,5-dimethylthiophene involves its interaction with molecular targets through its bromine atoms and thiophene ring. The bromine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,5-Dibromo-3,4-dimethylthiophene

- 3,5-Dibromo-2-methylthiophene

- 2,5-Dibromo-3-dodecylthiophene

Uniqueness

2,4-Dibromo-3,5-dimethylthiophene is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other dibromo thiophene derivatives. This makes it particularly useful in applications requiring precise control over electronic characteristics, such as in organic electronics and materials science .

Biologische Aktivität

2,4-Dibromo-3,5-dimethylthiophene is an organic compound characterized by a thiophene ring substituted with two bromine atoms and two methyl groups. Its molecular formula is C₆H₆Br₂S. This compound has garnered interest for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, research on its specific biological effects remains limited.

The unique structural features of this compound enhance its reactivity and interaction with biological targets. The presence of bromine atoms increases its electrophilicity, which can facilitate various chemical reactions, including substitution and coupling reactions. The thiophene ring contributes to its aromatic properties, making it relevant in organic synthesis and materials science.

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as enzymes and receptors. The bromine atoms can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic systems. These interactions may influence the compound's reactivity and ability to form complexes with other molecules.

Anticancer Properties

Recent studies have indicated that thiophene derivatives exhibit potential anticancer effects. Although specific data on this compound is scarce, related compounds have shown efficacy against various cancer cell lines. For instance, derivatives of dimethylthiophene have demonstrated selective inhibition of topoisomerase II, a target for cancer therapy .

| Compound | Cancer Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2,5-Dimethylthiophene Derivative | Breast, Colon, Lung, Prostate | Low micromolar | Topoisomerase II inhibition |

| Etoposide (control) | Various | 10-100 | Topoisomerase II inhibition |

Antimicrobial Activity

Limited research has explored the antimicrobial properties of this compound. It was synthesized as part of a library of thiophene derivatives screened for antibacterial activity; however, specific results regarding its effectiveness were not reported.

Anti-inflammatory Effects

Compounds similar to this compound have been noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). Detailed studies on the anti-inflammatory effects of this specific compound are still needed.

Case Studies and Research Findings

- Anticancer Evaluation : A study on related thiophene derivatives revealed that certain compounds exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells. The study highlighted the importance of structural modifications in enhancing biological activity .

- Potential Drug Development : Research efforts are ongoing to evaluate this compound as a lead compound for drug discovery due to its unique structural characteristics that may confer distinct pharmacological properties .

Eigenschaften

IUPAC Name |

2,4-dibromo-3,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Br2S/c1-3-5(7)4(2)9-6(3)8/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPCAOQRHVBMFNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80980497 | |

| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63862-00-0 | |

| Record name | 2,4-Dibromo-3,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80980497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.